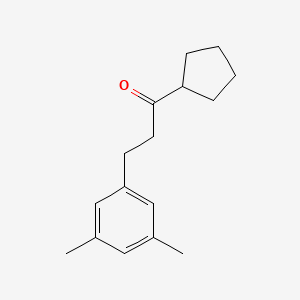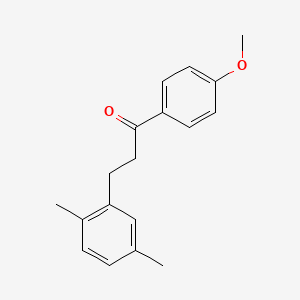
Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymer Synthesis and Characterization
Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone has been involved in the synthesis of various polymers. For instance, it was used in the creation of copolymers with glycidyl methacrylate, where the copolymers were synthesized and characterized using techniques like FT-IR, NMR, and differential scanning calorimetry (Vijayanand et al., 2002). Another study involved the synthesis and characterization of homopolymers and copolymers using similar methods (Vijayanand et al., 2002).
Catalysis in Organic Reactions
This compound has also found applications in catalysis. One study explored the asymmetric transfer hydrogenation of ketones catalyzed by iron and nickel complexes involving related compounds (Magubane et al., 2017).
Advanced Organic Synthesis
The molecule played a role in advanced organic syntheses, such as in the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols (Uchiyama et al., 1998), and in the design and synthesis of chiral organopalladium-amine complexes (Li et al., 2003).
Chemical Structure Analysis
Its chemical structure has been analyzed in studies focusing on specific molecular configurations, such as in the case of a molecule with a similar structure (Jasinski et al., 2007).
Homogeneous Catalysis
Research also includes its use in homogeneous catalysis, such as in the synthesis of β-acetamido ketones and xanthenes (Zare et al., 2012).
Electroreduction Techniques
It has been applied in electroreduction techniques, specifically in the reductive cyclization of acetylenic ketones (Shono et al., 1976).
Propriétés
IUPAC Name |
1-cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-12-9-13(2)11-14(10-12)7-8-16(17)15-5-3-4-6-15/h9-11,15H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNSFWKEDLVHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2CCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644926 |
Source


|
| Record name | 1-Cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone | |
CAS RN |
898781-31-2 |
Source


|
| Record name | 1-Cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














